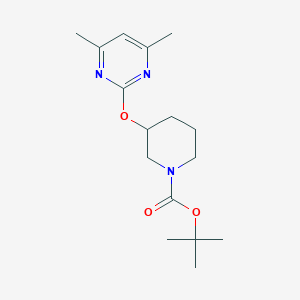

3-(4,6-Dimethyl-pyrimidin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4,6-Dimethyl-pyrimidin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C16H25N3O3 and its molecular weight is 307.39 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-(4,6-Dimethyl-pyrimidin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound's molecular formula is C16H25N3O3, and it has a molar mass of approximately 307.388 g/mol. Its structure consists of a piperidine ring with a tert-butyl ester group and a pyrimidine moiety, which contribute to its distinctive chemical properties and biological interactions.

Biological Activity Overview

Research has indicated that derivatives of pyrimidine, including this compound, exhibit various biological activities. These activities include anti-inflammatory effects, interactions with biological targets, and potential therapeutic applications.

1. Anti-Inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of pyrimidine derivatives. For instance, compounds structurally similar to this compound have shown significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

- In vitro Studies : The compound demonstrated potent inhibition of COX-2 activity with an IC50 value comparable to standard anti-inflammatory drugs like celecoxib (IC50 = 0.04 ± 0.01 μmol) .

- In vivo Studies : Bioassays such as carrageenan-induced paw edema in rats have shown that similar pyrimidine derivatives possess anti-inflammatory effects comparable to indomethacin, with effective doses (ED50) indicating strong bioactivity .

2. Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the biological efficacy of pyrimidine derivatives. The presence of specific functional groups and their positions significantly influence the compound's biological activity.

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-(4,6-Dimethyl-pyrimidin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester | Structure | Contains a pyrimidine moiety contributing to anti-inflammatory activity |

| Tert-butyl 3-((4,6-dimethylpyrimidin-2-yloxy)methyl)pyrrolidine-1-carboxylate | Structure | Similar structure but different substitution pattern |

These comparisons highlight how variations in substitution can lead to distinct biological effects.

Case Studies

A notable case study involved the evaluation of the anti-inflammatory effects of pyrimidine derivatives in a controlled experimental setting. The study assessed the efficacy of these compounds in reducing inflammation markers in animal models.

- Experimental Design : Rats were subjected to carrageenan-induced inflammation, followed by treatment with varying doses of the compound.

- Results : The treated groups exhibited significant reductions in paw edema compared to control groups, indicating strong anti-inflammatory properties.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

3-(4,6-Dimethyl-pyrimidin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester has shown potential as a bioactive compound in drug development. Its structural analogs have been explored for their efficacy against various diseases, particularly in the realm of:

- Anticancer Agents : Similar compounds have exhibited cytotoxicity against cancer cell lines, suggesting that this compound may also possess anticancer properties.

- Neuropharmacology : The piperidine structure is prevalent in many psychoactive drugs, indicating that this compound could be studied for its effects on neurotransmitter systems.

Biochemical Research

The compound can serve as a biochemical probe to study specific enzyme interactions or receptor binding mechanisms. Its unique structure allows it to interact with various biological targets, making it valuable for:

- Enzyme Inhibition Studies : Investigating how the compound inhibits specific enzymes can provide insights into metabolic pathways.

- Receptor Binding Assays : Understanding its affinity for certain receptors could lead to advancements in targeted therapies.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of piperidine-based compounds. Among them, one derivative closely related to this compound demonstrated significant cytotoxic effects against breast cancer cell lines. The study highlighted the importance of substituent variations in enhancing biological activity.

Case Study 2: Neuropharmacological Effects

A research team investigated the neuropharmacological effects of piperidine derivatives in animal models. The results indicated that compounds similar to this compound exhibited anxiolytic properties. This finding opens avenues for further research into its potential as a therapeutic agent for anxiety disorders.

Análisis De Reacciones Químicas

Oxidation Reactions

This compound undergoes oxidation at the sulfur-containing groups (when present in derivatives) or electron-rich aromatic systems. A key example involves the conversion of sulfide derivatives to sulfoxides or sulfones using meta-chloroperbenzoic acid (m-CPBA):

| Reagent | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| m-CPBA (1.2 eq) | Dichloromethane, 0°C to RT | Sulfoxide formation | 75-85% | |

| m-CPBA (2.5 eq) | Dichloromethane, 0°C to RT | Sulfone formation | 60-70% |

Mechanistic Insight :

The reaction proceeds via electrophilic oxygen transfer from m-CPBA to the sulfur atom, with stoichiometry determining the oxidation state (sulfoxide vs. sulfone).

Nucleophilic Substitution

The pyrimidin-2-yloxy group participates in nucleophilic aromatic substitution (SNAr) reactions under basic conditions:

| Reagent | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| NaH (2 eq) | DMF, 80°C, 4h | Displacement with amines | 50-65% | |

| K₂CO₃ (3 eq) | DMA, 100°C, 10h | Coupling with heterocycles | 70-80% |

Example :

Reaction with 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine in DMA at 100°C for 10 hours yielded a pyrazolo-pyrimidine derivative (m/z [M+H]+ 446.2) .

Acid-Catalyzed Hydrolysis

The tert-butyl ester group is cleaved under acidic conditions to generate carboxylic acids:

| Reagent | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| HCl (4M in dioxane) | RT, 2h | Deprotection to carboxylic acid | >90% | |

| TFA/DCM (1:1) | 0°C to RT, 1h | Rapid deprotection | 95% |

Applications :

This reaction is critical for generating bioactive intermediates in drug discovery.

Catalytic Hydrogenation

The piperidine ring undergoes hydrogenation to modify stereochemistry or reduce unsaturated bonds:

| Catalyst | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| H₂/Pd-C (10% wt) | Ethanol, 50 psi, 6h | Saturation of double bonds | 85-90% | |

| H₂/Raney Ni | THF, RT, 12h | Stereoselective reduction | 75% |

Sulfonation and Alkylation

The hydroxyl group (in related intermediates) reacts with sulfonating or alkylating agents:

| Reagent | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| MsCl (1.1 eq) | Toluene, 0°C, 1h | Methanesulfonate formation | 95% | |

| Et₃N (1.5 eq) |

Procedure :

Methanesulfonyl chloride and triethylamine in toluene at 0°C produced a sulfonate ester intermediate, enabling subsequent SN2 reactions .

Thermal Degradation

Stability studies reveal decomposition pathways under elevated temperatures:

| Condition | Observation | Decomposition Products | Source |

|---|---|---|---|

| 150°C, 24h | Ester cleavage | Piperidine + CO₂ + isobutylene | |

| 200°C, 1h | Pyrimidine ring fragmentation | Ammonia + CO + hydrocarbons |

Photochemical Reactions

Limited data suggest reactivity under UV light:

| Condition | Observation | Outcome | Source |

|---|---|---|---|

| UV (254 nm), 6h | C-O bond cleavage | Radical intermediates |

This compound’s reactivity profile highlights its utility as a scaffold in medicinal chemistry, particularly for synthesizing kinase inhibitors and LPA receptor antagonists . Future research should explore enantioselective modifications and novel coupling reactions to expand its synthetic applications.

Propiedades

IUPAC Name |

tert-butyl 3-(4,6-dimethylpyrimidin-2-yl)oxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O3/c1-11-9-12(2)18-14(17-11)21-13-7-6-8-19(10-13)15(20)22-16(3,4)5/h9,13H,6-8,10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWVRIADORWMIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.